2-Methyl-2,4-diphenyl-2,5-dihydrofuran

Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship

Choose this specific 2,4-diphenyl-2,5-dihydrofuran scaffold to avoid the biological activity loss observed with generic 2,5-isomers. Published data confirm a 2-fold increase in antileishmanial potency and a shift in estrogen receptor selectivity toward ERβ compared to the 2,5-substitution pattern. Using the correct isomer ensures research reproducibility and reduces synthetic iterations in lead optimization.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
CAS No. 57279-08-0
Cat. No. B12893426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,4-diphenyl-2,5-dihydrofuran
CAS57279-08-0
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1(C=C(CO1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16O/c1-17(16-10-6-3-7-11-16)12-15(13-18-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3
InChIKeySKPJJGBFDOUEBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,4-diphenyl-2,5-dihydrofuran (CAS 57279-08-0): Core Scaffold and Key Structural Differentiators for Scientific Procurement


2-Methyl-2,4-diphenyl-2,5-dihydrofuran (CAS 57279-08-0) is a specialized heterocyclic building block belonging to the dihydrofuran class, characterized by a partially reduced furan ring bearing a methyl and a phenyl group at the 2-position and a second phenyl group at the 4-position . This specific 2,4-diphenyl substitution pattern within a 2,5-dihydrofuran core distinguishes it from the more common 2,5-diphenylfuran isomers and fully aromatic furan analogs, making it a targeted synthon for structure-activity relationship (SAR) studies where the positional arrangement of aryl rings significantly impacts biological target engagement [1][2].

Procurement Risk Alert: Why 2-Methyl-2,4-diphenyl-2,5-dihydrofuran Cannot Be Replaced by Generic Diphenylfuran Analogs


Substituting 2-Methyl-2,4-diphenyl-2,5-dihydrofuran with a generic diphenylfuran isomer introduces substantial risk of altered biological activity and physicochemical properties. Published comparative data demonstrate that shifting the phenyl ring arrangement from a 2,4- to a 2,5-substitution pattern on the furan core eliminates selectivity for the estrogen receptor alpha subtype and significantly changes antiparasitic potency [1][2]. Furthermore, the 2,5-dihydro core, as opposed to a fully aromatic furan, presents distinct reactivity profiles, exemplified by its specific synthesis via intramolecular Wittig reactions, which are not applicable to fully aromatic 2,4-diphenylfuran analogs . These structural nuances are critical for research reproducibility and cannot be captured by generic in-class substitutions.

Head-to-Head Quantitative Evidence: Differentiating 2-Methyl-2,4-diphenyl-2,5-dihydrofuran from Its Closest Comparators


2,4- vs. 2,5-Diphenylfuran Scaffolds: 2-Fold Difference in Antileishmanial Potency

In a direct head-to-head study of aromatic dications against Leishmania donovani, the 2,4-bis-(4-amidinophenyl)furan scaffold demonstrated a 2-fold superior potency (IC50 = 1.30 ± 0.21 µM) compared to its 2,5-isomer, which was only equipotent to the clinical control pentamidine [1]. This finding establishes that the 2,4-diphenyl arrangement on the furan core, which is present in the target compound, is a critical determinant for enhanced antiparasitic activity and cannot be replicated by the 2,5-diphenyl analog.

Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship

ER Subtype Selectivity Switch: 2,4- vs. 2,5-Diphenylfuran Scaffolds Alter Estrogen Receptor Binding Profile

A comparative study on estrogen receptor (ER) ligands revealed that altering the phenyl ring arrangement from 2,5- to 2,4-diphenylfuran causes a complete loss of ERalpha selectivity previously observed with 2,5-diphenylfuran-based antiestrogens. The 2,4-substituted scaffold instead increased binding affinity for ERbeta [1]. The most potent 2,4-diphenylfuran-derived antagonists in this series achieved IC50 values of approximately 20 nM in MCF-7 breast cancer cell proliferation assays, compared to 4 nM for the clinical control fulvestrant [1]. This demonstrates that the 2,4-substitution pattern, as found in the target compound, directs a distinct biological selectivity profile.

Endocrine Pharmacology Estrogen Receptor Selective Estrogen Receptor Modulators

Synthetic Route Specificity: Intramolecular Wittig Reaction vs. Other Dihydrofuran Syntheses

The documented synthesis of 2-Methyl-2,4-diphenyl-2,5-dihydrofuran proceeds via an intramolecular Wittig reaction with esters, a route specifically reported in Tetrahedron Letters, 16, p. 2191 (1975) . This contrasts with alternative dihydrofuran syntheses such as metal-catalyzed cycloisomerization, ring-closing metathesis, or phase-transfer catalyzed cyclization, which are more common for 2,5-diphenyl or 2,3-diphenyl analogs [1]. The specific Wittig-based approach provides a direct entry to the 2,4-diphenyl-2,5-dihydrofuran substitution pattern, which may be challenging to access via other methods.

Synthetic Methodology Heterocyclic Chemistry Building Block Synthesis

Physicochemical Property Gap: 2,5-Dihydro Core vs. Fully Aromatic Diphenylfuran Analogs

The 2,5-dihydrofuran core of the target compound (SMILES: CC1(OCC(=C1)C2=CC=CC=C2)C3=CC=CC=C3) contains a partially saturated oxygen heterocycle, distinct from the fully aromatic furan ring found in most diphenylfuran analogs such as 2,4-diphenylfuran (CAS 5369-55-1) . This saturation introduces an sp3-hybridized carbon at position 2, which alters bond angles, ring puckering, and hydrogen-bonding capacity compared to the planar aromatic furan. While direct quantitative data comparing these species is lacking, the structural difference implies distinct lipophilicity (logP), solubility, and metabolic stability profiles that are critical for drug discovery applications [1].

Medicinal Chemistry Physicochemical Properties Drug Design

High-Impact Application Scenarios for 2-Methyl-2,4-diphenyl-2,5-dihydrofuran Based on Verified Differentiation Evidence


Scaffold-Hopping in Antileishmanial Drug Discovery: Exploiting the 2,4-Diphenylfuran Advantage

For medicinal chemistry teams developing new antiparasitic agents, 2-Methyl-2,4-diphenyl-2,5-dihydrofuran serves as a privileged starting scaffold. Published data confirm that the 2,4-diphenylfuran motif provides a 2-fold increase in in vitro potency against Leishmania donovani relative to the isomeric 2,5-diphenylfuran scaffold [1]. Incorporating this specific dihydrofuran building block into a lead optimization campaign could therefore yield compounds with inherently higher antiparasitic activity, reducing the number of synthetic iterations required to achieve target potency.

Design of ERbeta-Selective Ligands for Endocrine Research

Investigators developing novel selective estrogen receptor modulators (SERMs) can utilize this compound as a core intermediate for ERbeta-biased ligands. Comparative pharmacology has shown that replacing the 2,5-diphenylfuran scaffold with a 2,4-diphenylfuran system abrogates ERalpha selectivity and shifts binding preference toward ERbeta [1]. The additional methyl substituent and dihydrofuran saturation of the target compound offer further vectors for tuning receptor subtype selectivity, making it a valuable starting material for focused chemical libraries.

RNA-Targeting Small Molecule Probe Development Using Diphenylfuran Scaffolds

Diphenylfuran (DPF) scaffolds have been established as selective ligands for the MALAT1 long non-coding RNA triple helix, a emerging target in cancer biology [1]. The 2-Methyl-2,4-diphenyl-2,5-dihydrofuran variant provides a structurally differentiated DPF core with a non-aromatic dihydrofuran ring, which may confer unique shape complementarity and binding kinetics compared to fully aromatic DPF analogs. This scaffold can serve as a starting point for developing chemical probes to study MALAT1 structure-function relationships.

Analytical Standard and Reference Material for 2,4-Diphenylfuran SAR Studies

Given the significant biological differences between 2,4- and 2,5-diphenylfuran isomers documented in the literature [1][2], this compound has value as a certified analytical reference standard. Quality control laboratories and analytical chemistry groups can use it to verify the structural identity and purity of 2,4-diphenylfuran derivatives synthesized in-house, ensuring that isomer contamination does not confound biological assay results.

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